molecular formula C21H23N3O2 B2743759 1-Benzyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203182-88-0

1-Benzyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2743759
CAS No.: 1203182-88-0
M. Wt: 349.434
InChI Key: OTQNRFFIZSVSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a complex organic compound that belongs to the class of urea derivatives These compounds are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 1-Benzyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea can be achieved through several synthetic routes. One common method involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of an appropriate amine with phosgene can generate the desired isocyanate or carbamoyl chloride, which then reacts with ammonia to form the urea derivative .

In an industrial setting, the synthesis of N-substituted ureas, including this compound, can be carried out using resource-efficient and environmentally friendly methods. One such method involves the use of potassium isocyanate in water without organic co-solvents, promoting a unique substrate selectivity and high chemical purity .

Chemical Reactions Analysis

1-Benzyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

Scientific Research Applications

1-Benzyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, its derivatives have shown potential as antiviral, anticancer, and antimicrobial agents . Additionally, the compound is used in the development of new materials with unique properties for industrial applications .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, its derivatives may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-Benzyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea can be compared with other similar compounds, such as indole derivatives and other N-substituted ureas. These compounds share some structural similarities but differ in their specific functional groups and biological activities

Similar Compounds

Properties

IUPAC Name

1-benzyl-3-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c25-20(16-8-9-16)24-12-4-7-17-13-18(10-11-19(17)24)23-21(26)22-14-15-5-2-1-3-6-15/h1-3,5-6,10-11,13,16H,4,7-9,12,14H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQNRFFIZSVSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CC=C3)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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